4-Isoxazol-5-ylpiperidine hydrochloride
Overview
Description
4-Isoxazol-5-ylpiperidine hydrochloride is a chemical compound that features an isoxazole ring fused with a piperidine moiety Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazol-5-ylpiperidine hydrochloride typically involves the formation of the isoxazole ring followed by its attachment to the piperidine moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of microwave-assisted synthesis can also be employed to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Isoxazol-5-ylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form N-oxides.
Reduction: The reduction of the isoxazole ring can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or oxygen atoms of the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted isoxazole derivatives, which can have varied biological activities .
Scientific Research Applications
4-Isoxazol-5-ylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Isoxazol-5-ylpiperidine hydrochloride involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Isoxazole derivatives: Compounds with various substitutions on the isoxazole ring.
Uniqueness
4-Isoxazol-5-ylpiperidine hydrochloride is unique due to the combination of the isoxazole and piperidine rings, which can provide enhanced biological activity and selectivity. This combination allows for the design of compounds with specific properties tailored to target particular biological pathways .
Properties
IUPAC Name |
5-piperidin-4-yl-1,2-oxazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h3,6-7,9H,1-2,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHDLCOPNYFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.